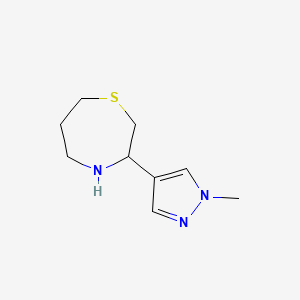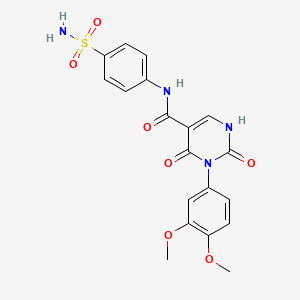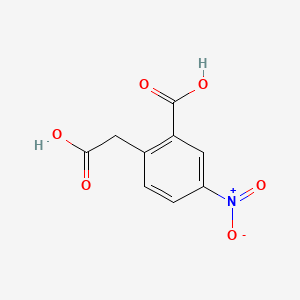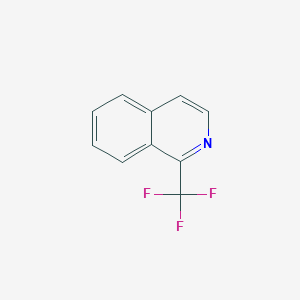![molecular formula C23H22ClFN2O4S B2518013 ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 866871-47-8](/img/structure/B2518013.png)
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C23H22ClFN2O4S and its molecular weight is 476.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
- Broad-Spectrum Antibacterial Activity : Certain derivatives of fluoroquinolone, closely related to Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, exhibit broad-spectrum antibacterial properties. These compounds have been shown to be active against various experimental infections, suggesting their potential use in treating systemic infections due to their favorable toxicological and pharmacokinetic profiles (Goueffon et al., 1981).
- Antimycobacterial Activities : Novel fluoroquinolones, including derivatives structurally similar to the compound , have been evaluated for their antimycobacterial activities both in vitro and in vivo against Mycobacterium tuberculosis and multi-drug resistant strains. Some of these compounds have demonstrated significant efficacy, highlighting the potential of such molecules in the treatment of tuberculosis and related infections (Senthilkumar et al., 2009).
Applications in Synthesis of Pharmacologically Active Compounds
- Synthesis of Anticancer Agents : The chemical framework of Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate serves as a precursor in the synthesis of various compounds with potential anticancer activity. For instance, derivatives synthesized from related structures have been evaluated as promising anticancer agents, demonstrating the versatility of this chemical scaffold in drug development (Rehman et al., 2018).
- Development of Antimicrobial Agents : Additionally, this compound and its analogs have been utilized in the synthesis of new antimicrobial agents, further illustrating its utility in medicinal chemistry. The ability to modify its structure and introduce various substituents makes it a valuable starting material for developing novel compounds with enhanced antimicrobial efficacy (Khalid et al., 2014).
Properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-23(28)15-4-3-11-27(14-15)22-19-12-17(25)7-10-20(19)26-13-21(22)32(29,30)18-8-5-16(24)6-9-18/h5-10,12-13,15H,2-4,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYUIHHWGAEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)




![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)


![ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2517952.png)
![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)
